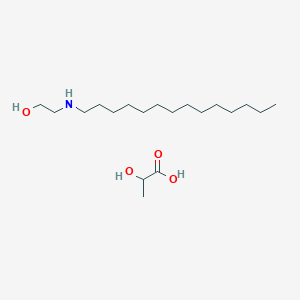

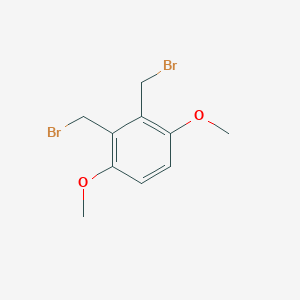

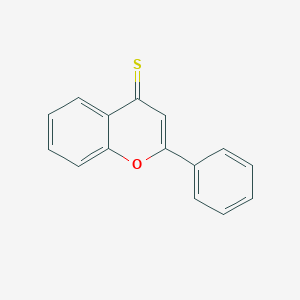

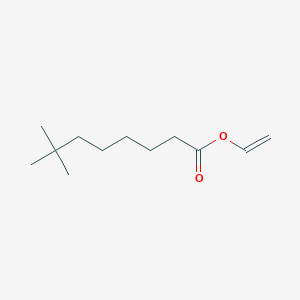

2,3-Bis(bromomethyl)-1,4-dimethoxybenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “2,3-Bis(dibromomethyl)- and 2,3-Bis(bromomethyl)naphthalene” were synthesized using a modified Wohl–Ziegler bromination of 2,3-dimethylnaphthalene with N-bromosuccinimide and azobis(isobutyronitrile) . Another example is the synthesis of “2,3-Bis(bromomethyl)quinoxaline” from “2,3-dimethylquinoxaline 1,4-dioxide” through bromination .Chemical Reactions Analysis

The on-surface dehalogenative homocoupling of benzylic bromides, namely bis-bromomethyl- and bis-gem-(dibromomethyl) naphthalene, has been studied as a potential route to either hydrocarbon dimers or conjugated polymers on Au(111) .Applications De Recherche Scientifique

Synthesis of Sulfur-Functionalised Quinones : 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene has been used in the synthesis of new sulfur-containing quinone derivatives, showcasing its utility in producing novel compounds (Aitken et al., 2016).

Liquid Crystal Applications : This compound is employed in the synthesis of substituted tetraoxa[8]circulenes, which display liquid crystal (LC) behavior. This indicates its potential in the development of new materials for LC applications (Eskildsen et al., 2000).

Synthesis of Cyclic Alpha-Amino Acid Derivatives : It's utilized in the synthesis of conformationally constrained cyclic alpha-amino acid derivatives under phase-transfer catalysis conditions, highlighting its role in producing biochemically relevant molecules (Kotha & Brahmachary, 2000).

Fullerene Chemistry : The compound is involved in the reaction with fullerene to generate bisadducts, which are significant in the study of fullerene chemistry and its potential applications (Nakamura et al., 2000).

Protecting Group for Amino Acid Derivatives : It's used as a protecting group for acyclic amino acid derivatives, important in peptide and protein chemistry (Tayama et al., 2012).

Conducting Polymers : The compound is a precursor in the synthesis of derivatized bis(pyrrol-2-yl) arylenes, which are used in the creation of conducting polymers with potential electronic applications (Sotzing et al., 1996).

Organometallic Chemistry : It's involved in the synthesis of 1,4-bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes, showcasing its use in the synthesis of complex organometallic compounds (Pignotti et al., 2008).

Electro-Organic Reactions : This compound is significant in electro-organic reactions, particularly in the electrochemical generation and characterization of o-quinodimethanes (Utley et al., 2001).

Polymer Chemistry : It's used in the synthesis of comb-like polyphenylenes via Suzuki coupling, demonstrating its role in advanced polymer synthesis (Cianga & Yagcı, 2002).

Synthesis of Benzo[f]isoindole-4,9-diones : Employed in the synthesis of these compounds, starting from the reaction with primary amines, indicating its versatility in synthetic organic chemistry (Claessens et al., 2008).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for “2,3-Bis(bromomethyl)-1,4-dimethoxybenzene” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Quinoxaline derivatives, which include “2,3-Bis(bromomethyl)-1,4-dimethoxybenzene”, present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The synthesis of these compounds continues to draw the attention of synthetic organic/medicinal chemists .

Propriétés

IUPAC Name |

2,3-bis(bromomethyl)-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O2/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESOQRFWCAJXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296412 | |

| Record name | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | |

CAS RN |

19164-83-1 | |

| Record name | 2,4-dimethoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)

![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)